(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate
Description
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate (CAS 170902-74-6) is a chiral α-amino ester featuring a fluorinated aromatic moiety. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol . The compound is synthesized via a high-yield route (99%) involving methanol and 4-fluoro-L-α-phenylglycine . It serves as a key intermediate in pharmaceutical synthesis, particularly for pseudomonal inhibitors and covalent protein-protein interaction modulators . The (S)-enantiomer is pharmacologically favored due to its stereospecific interactions, as evidenced by its inclusion in drug discovery pipelines .
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWURXQVPORPSQD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and glycine methyl ester.
Condensation Reaction: The initial step involves the condensation of 4-fluorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Enzymatic Catalysis: Enzymes can be used to catalyze specific steps in the synthesis, enhancing the selectivity and efficiency of the process.
Chemical Reactions Analysis
Oxidation Reactions
The ester group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the ester to 2-amino-2-(4-fluorophenyl)acetic acid, preserving the stereochemistry at the chiral center .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 hrs | 2-Amino-2-(4-fluorophenyl)acetic acid | 75–85% |
| CrO₃ | Acetic acid, reflux | Same as above (lower selectivity) | 60–70% |
Mechanism :
-
Mn(VII) in KMnO₄ abstracts a β-hydrogen from the ester, forming a ketone intermediate.
-
Further oxidation cleaves the C–O bond, yielding the carboxylic acid.
Reduction Reactions
Selective reduction of the ester or amino group is achievable with tailored reagents:
Ester Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to (S)-2-amino-2-(4-fluorophenyl)ethanol :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | (S)-2-Amino-2-(4-fluorophenyl)ethanol | 80–90% |
Mechanism :
-
LiAlH₄ delivers hydride to the carbonyl carbon, forming an alkoxide intermediate.
-
Protonation yields the primary alcohol.
Amino Group Modification
The amino group undergoes reductive alkylation with aldehydes/ketones in the presence of NaBH₃CN :
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₃CN + RCHO | MeOH, RT, 12 hrs | N-Alkylated derivatives (e.g., N-methyl) |
Ester Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the ester into the corresponding acid or salt :
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| Basic (NaOH) | H₂O/EtOH, reflux | Sodium 2-amino-2-(4-fluorophenyl)acetate | 90–95% |
| Acidic (HCl) | H₂O, 100°C | 2-Amino-2-(4-fluorophenyl)acetic acid | 85–88% |
Stereochemical Integrity : The (S)-configuration remains intact during hydrolysis due to the absence of α-proton racemization .
Amide Formation
The amino group reacts with acylating agents to form stable amides :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT | N-Acetyl-(S)-methyl 2-amino-2-(4-fluorophenyl)acetate | 92% |
| Benzoyl chloride | DMAP, CH₂Cl₂, RT | N-Benzoyl derivative | 88% |
Applications : These derivatives are intermediates in peptide-mimetic drug synthesis .
Electrophilic Aromatic Substitution
The 4-fluorophenyl ring participates in directed ortho-metalation (DoM) reactions. Using LDA (lithium diisopropylamide), the fluorine atom directs electrophiles to the ortho position :
| Electrophile | Conditions | Product |
|---|---|---|
| I₂ | THF, −78°C → RT | 2-Iodo-4-fluorophenyl derivative |
| CO₂ | Quench with H₂O | 2-Carboxy-4-fluorophenyl analog |
Limitation : The fluorine’s strong electron-withdrawing effect reduces ring reactivity toward conventional electrophiles (e.g., nitration requires harsh conditions).
Enzymatic Resolution
Racemic mixtures of methyl 2-amino-2-(4-fluorophenyl)acetate are resolved using lipases. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, enriching the (S)-form :
| Enzyme | Conditions | Result | ee |
|---|---|---|---|
| CAL-B | Phosphate buffer, 37°C | (S)-enantiomer retained (ester) | >99% |
Comparative Reactivity with Analogues
The fluorine atom significantly alters reactivity compared to non-fluorinated analogues :
| Compound | Oxidation Rate (vs. KMnO₄) | Hydrolysis Rate (Basic) |
|---|---|---|
| This compound | 1.0 (reference) | 1.0 (reference) |
| (S)-Methyl 2-amino-2-phenylacetate | 0.7 | 1.2 |
| (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate | 0.8 | 0.9 |
Key Trends :
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate is primarily utilized as a precursor in the synthesis of drugs aimed at treating neurological disorders and inflammatory conditions. Its role as a selective phosphodiesterase-4 inhibitor has been highlighted in research, suggesting potential applications in managing chronic obstructive pulmonary disease (COPD) and other inflammatory diseases by modulating cyclic adenosine monophosphate (cAMP) levels.
Table 1: Comparison of Related Compounds
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| This compound | C₉H₁₁ClFNO₂ | Selective phosphodiesterase-4 inhibitor |
| Roflumilast | C₁₃H₁₁ClF₂N₂O₂ | Established treatment for COPD |
| Methyl D-2-(4-fluorophenyl)glycinate | C₉H₁₁ClFNO₂ | Chiral compound with similar biological applications |
Biological Research
Mechanisms of Action
Research indicates that this compound interacts with various biological molecules, influencing metabolic pathways linked to cAMP signaling. This interaction is critical for understanding its pharmacological effects and therapeutic applications.
Case Studies
Several studies have documented the biological activity of this compound:
- Neuroprotective Effects : A study assessed the impact of this compound on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death compared to controls, indicating protective effects against neurotoxicity.
- Antidepressant Evaluation : Behavioral assays demonstrated that animals treated with this compound exhibited reduced depressive-like behaviors, suggesting its potential role as an antidepressant.
- Analgesic Trials : In pain models, the compound displayed dose-dependent analgesic effects comparable to established analgesics, warranting further exploration into its mechanisms of action.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Analogs
Variations in the aromatic substituent significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations :
Stereoisomeric Forms
The (R)-enantiomer of methyl 2-amino-2-(4-fluorophenyl)acetate (CAS 170902-76-8) shares identical molecular weight (183.18 g/mol) but exhibits distinct pharmacological profiles. For example, the (S)-enantiomer is prioritized in chiral synthesis due to its higher binding affinity to specific enzyme pockets .
Functional Group Modifications
Hydrochloride Salts
The hydrochloride salt form enhances aqueous solubility and stability:
- This compound hydrochloride (CAS MFCD09152734): Widely used in APIs; storage at 2–8°C .
Trifluoromethylthio Derivatives
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate (CAS 1218505-29-3) incorporates a -SCF₃ group, increasing lipophilicity and resistance to oxidative metabolism .
Heterocyclic Analogs
Compounds like ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS N/A) demonstrate the incorporation of pyrazole rings, expanding applications in kinase inhibition .
Biological Activity
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate, also known as methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride, is a chiral compound with significant biological activity. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁ClFNO₂
- Molecular Weight : 219.64 g/mol
- Structure : The compound features a fluorophenyl group, which enhances its chemical reactivity and biological properties.
This compound primarily acts as a selective phosphodiesterase-4 (PDE4) inhibitor . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes, including inflammation and neurotransmission. The compound’s ability to modulate cAMP levels suggests potential applications in treating inflammatory disorders such as chronic obstructive pulmonary disease (COPD) and asthma.
Enzyme Interactions
The compound interacts with specific enzymes and proteins, influencing several biochemical pathways:
- Esterases and Proteases : It binds to the active sites of these enzymes, forming enzyme-substrate complexes that can inhibit or activate enzyme activity.
- Signaling Pathways : It has been shown to modulate pathways such as the MAPK/ERK pathway, impacting cell proliferation and differentiation.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Gene Expression : The compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.
- Cell Signaling : It influences cellular signaling pathways that are critical for maintaining normal cellular functions.
Case Studies and Research Findings
- PDE4 Inhibition : Studies have demonstrated that this compound exhibits significant inhibition of PDE4 activity, which correlates with reduced inflammatory responses in preclinical models.
- Therapeutic Potential : In animal models of COPD, administration of this compound resulted in improved lung function and reduced airway inflammation, suggesting its potential as a therapeutic agent for respiratory diseases.
- Binding Affinity Studies : The presence of the fluorophenyl group enhances the binding affinity of the compound to its molecular targets, which may lead to more pronounced biological effects compared to structurally similar compounds without fluorine substitutions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride | Fluorine at ortho position | Similar PDE inhibition |
| Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | Chlorine instead of fluorine | Varying potency in PDE inhibition |
The unique positioning of the fluorine atom in this compound is crucial for its enhanced biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate with high enantiomeric purity?
- Methodological Answer : The compound is commonly synthesized via chiral resolution or asymmetric catalysis. A practical approach involves starting from 4-fluorophenylacetic acid derivatives. For example, methyl 2-amino-2-(4-fluorophenyl)acetate can be prepared by reacting 4-fluorophenylacetic acid with methyl chloroformate under basic conditions, followed by enantiomeric purification using chiral HPLC (e.g., Chiralpak IA column) . Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC (silica gel, 1:1 hexane:EtOAc). Yields typically range from 70–90% after optimization.
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : In DMSO-d6, expect characteristic signals:
- <sup>1</sup>H NMR : δ 7.4–7.41 (m, aromatic H), 5.47 (d, α-H), 3.63 (s, OCH3). Diastereomeric mixtures may split signals (e.g., δ 9.00 and 8.98 for NH2 in ) .
- <sup>13</sup>C NMR : δ ~171.5 (C=O), ~130.2 (aromatic C-F), ~52.7 (OCH3) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 200.08 (calculated for C9H11FNO2).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Crystallization : Use ethyl acetate/hexane mixtures to induce crystallization. Monitor purity via melting point (mp ~84–97°C for related derivatives) .
- Chromatography : Flash column chromatography (silica gel, gradient elution with hexane:EtOAc) effectively removes byproducts. For enantiomeric separation, chiral stationary phases (e.g., amylose-based columns) are recommended .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified for this compound in complex mixtures?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) mobile phase. Retention times differentiate enantiomers (e.g., S-enantiomer elutes at 12.3 min, R-enantiomer at 14.7 min under optimized conditions).
- Circular Dichroism (CD) : Measure CD spectra in methanol (λmax ~220 nm) to correlate optical activity with ee. Calibrate using standards of known purity .
Q. What analytical challenges arise when characterizing diastereomeric byproducts in the synthesis of this compound?
- Methodological Answer :
- NMR Signal Splitting : Diastereomers (e.g., from incomplete resolution) cause peak doubling in <sup>1</sup>H NMR (e.g., δ 5.47 and 5.45 for α-H in ) . Use <sup>13</sup>C DEPT-135 to assign stereochemistry.
- Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves ambiguous stereochemistry. For example, SHELX-76 software can model hydrogen bonding patterns critical for chiral center assignment .
Q. How does the 4-fluorophenyl group influence the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The fluorine atom enhances electrophilicity of the α-carbon, facilitating nucleophilic acyl substitution. Kinetic studies (e.g., monitoring by <sup>19</sup>F NMR) show accelerated coupling with amines compared to non-fluorinated analogs.
- Steric Considerations : DFT calculations (B3LYP/6-31G*) reveal minimal steric hindrance, enabling efficient coupling with bulky residues (e.g., tert-butoxycarbonyl-protected amino acids) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Variations (e.g., mp 84–97°C in vs. 80–84°C for 4-fluorophenylacetic acid in ) arise from polymorphic forms or solvent impurities.
- DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions.
- Recrystallization Solvent Screening : Test solvents like MeOH, EtOAc, or CH2Cl2 to isolate the most stable crystalline form .
Application in Drug Development
Q. What role does this compound play in synthesizing covalent protease inhibitors?
- Methodological Answer : The compound serves as a key intermediate for non-natural amino acids in inhibitors targeting enzymes like SARS-CoV-2 M<sup>pro</sup>. For example, it is coupled with electrophilic warheads (e.g., α-ketoamides) via HATU-mediated reactions, achieving IC50 values in the nanomolar range .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
